molecular formula C16H11F3N4O2 B11008113 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

Cat. No.: B11008113
M. Wt: 348.28 g/mol
InChI Key: BENOCEIDTLHLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Acylation Reaction: The quinazolinone core is then acylated with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide derivative.

    Substitution Reaction: The final step involves the substitution of the acetamide derivative with 6-(trifluoromethyl)pyridine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are frequently employed.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines. It also has potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Similar structure but lacks the trifluoromethyl group on the pyridine ring.

    2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but has a trifluoromethyl group on a phenyl ring instead of a pyridine ring.

    2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(methyl)pyridin-3-yl]acetamide: Similar structure but has a methyl group instead of a trifluoromethyl group on the pyridine ring.

Uniqueness

The presence of the trifluoromethyl group on the pyridine ring in 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other scientific research applications.

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a novel synthetic derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a quinazoline core with a trifluoromethyl-substituted pyridine moiety, which enhances its lipophilicity and metabolic stability. The molecular formula is C13H10F3N3OC_{13}H_{10}F_3N_3O with a molecular weight of approximately 307.24 g/mol. The unique structural components contribute to its biological activity, making it a significant candidate in medicinal chemistry.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in vitro against various cancer cell lines. For instance, studies indicate that quinazoline derivatives can inhibit the growth of breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating significant cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
2-(4-oxoquinazolin-3(4H)-yl)acetamideA549TBD

The exact IC50 values for the compound are still under investigation but are anticipated to be competitive with existing anticancer agents.

Antimicrobial Activity

The presence of the quinazoline structure is associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may exhibit antibacterial effects comparable to traditional antibiotics.

The mechanisms through which This compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors involved in tumor growth and inflammation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

Several compounds share structural characteristics with This compound , including:

Compound NameStructure FeaturesBiological Activity
2-(4-Oxoquinazolin-3(4H)-yl)acetamideQuinazoline coreAntimicrobial
6-(Trifluoromethyl)quinazolineQuinazoline onlyAnticancer
N-[6-(Trifluoromethyl)pyridin-3-yl]acetamidePyridine + acetamideAntimicrobial

The dual heterocyclic structure of the target compound potentially leads to enhanced pharmacological profiles compared to simpler analogs.

Case Studies

Recent studies have highlighted the effectiveness of quinazoline derivatives in preclinical models:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.096 µM against EGFR, demonstrating potent anticancer activity.
  • Antimicrobial Assays : In vitro tests revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antibacterial potential.

Properties

Molecular Formula

C16H11F3N4O2

Molecular Weight

348.28 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-6-5-10(7-20-13)22-14(24)8-23-9-21-12-4-2-1-3-11(12)15(23)25/h1-7,9H,8H2,(H,22,24)

InChI Key

BENOCEIDTLHLND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.